molecular formula C18H13ClFN5 B11207310 N-(3-chloro-4-methylphenyl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine

N-(3-chloro-4-methylphenyl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11207310
M. Wt: 353.8 g/mol
InChI Key: MNEWQHHKAPBNJU-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3-chloro-4-methylphenyl substituent at the N1 position and a 4-fluorophenyl group at the C1 position. The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, known for its versatility in targeting kinases and other enzymes.

Its chlorine and fluorine substituents likely enhance lipophilicity and binding affinity, critical for cellular penetration and target engagement.

Properties

Molecular Formula

C18H13ClFN5

Molecular Weight

353.8 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C18H13ClFN5/c1-11-2-5-13(8-16(11)19)24-17-15-9-23-25(18(15)22-10-21-17)14-6-3-12(20)4-7-14/h2-10H,1H3,(H,21,22,24)

InChI Key

MNEWQHHKAPBNJU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,4-d]pyrimidine core.

    Substitution Reactions: The core structure is then subjected to substitution reactions to introduce the 3-chloro-4-methylphenyl and 4-fluorophenyl groups. These reactions often require the use of specific reagents and catalysts to achieve the desired substitutions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. 3

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name & ID Substituents (R1, R2, R3) Biological Target/Activity Key Data Evidence Source
Compound of Interest R1: 3-chloro-4-methylphenyl, R2: 4-fluorophenyl Presumed kinase inhibition (e.g., EGFR) N/A (hypothetical based on analogs) -
7d R1: 3-chloro-4-fluorophenyl, R2: 4-fluorophenyl, R3: methyl Dual EGFR/ErbB2 inhibitor IC50: EGFR = 0.18 µM, ErbB2 = 0.22 µM
KKC080096 R1: t-butyl, R2: 4-methoxybenzyl HO-1 induction, anti-inflammatory Upregulates HO-1 in microglial cells
OSI-027 (R39) R1: tert-butyl, R2: optimized side chain mTORC1/mTORC2 inhibitor IC50: mTORC1 = 22 nM, mTORC2 = 65 nM
ZYBT1 R1: hexahydrocyclopenta[c]pyrrole, R2: pyridin-2-yl BTK inhibitor BTK degradation (PROTAC)
1NA-PP1 R1: tert-butyl, R2: 1-naphthyl PKC-α selective inhibitor Selectively inhibits AS PKC isoforms

Key Findings and Differentiation

Target Selectivity and Potency

  • Dual Kinase Inhibition (7d): The structurally similar compound 7d () shares the 4-fluorophenyl group at C1 but substitutes the 3-chloro-4-methylphenyl with a 3-chloro-4-fluorophenyl group. This minor halogen variation enhances dual EGFR/ErbB2 inhibition (IC50 < 0.3 µM), suggesting that the compound of interest may exhibit comparable kinase activity with slight potency variations due to methyl vs. fluorine steric effects .
  • mTOR Inhibition (OSI-027): OSI-027 demonstrates nanomolar potency against mTORC1/2, attributed to its tert-butyl group and optimized side chain. The compound of interest lacks the tert-butyl moiety, likely shifting its selectivity away from mTOR toward other kinases like EGFR .
  • BTK Degradation (ZYBT1): ZYBT1 incorporates a piperidyl group and acrylamide linker for PROTAC-mediated BTK degradation.

Structural-Activity Relationships (SAR)

  • Halogen Effects : Chlorine at the 3-position (as in the compound of interest and 7d) improves target binding via hydrophobic interactions, while fluorine at the 4-position enhances metabolic stability .
  • Aromatic Substitutions : The 4-fluorophenyl group is conserved in multiple analogs (e.g., 7d, ZYBT1), suggesting its critical role in π-π stacking within kinase active sites .

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